Methyl 3-(bromomethyl)picolinate

描述

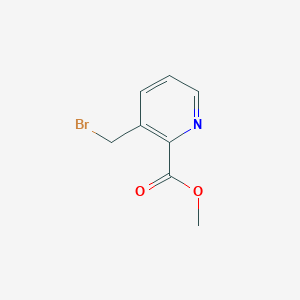

Methyl 3-(bromomethyl)picolinate is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, where a bromomethyl group is attached to the third position of the pyridine ring. This compound is known for its utility in various chemical reactions and its applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-(bromomethyl)picolinate can be synthesized through the bromination of methyl 3-methylpicolinate. One common method involves the use of N-Bromosuccinimide (NBS) and 2,2’-azobis(isobutyronitrile) (AIBN) as reagents in tetrachloromethane under an inert atmosphere at 90°C for 16 hours. The reaction mixture is then filtered and purified by column chromatography to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of NBS and AIBN in a controlled environment ensures a high yield and purity of the compound.

化学反应分析

Types of Reactions: Methyl 3-(bromomethyl)picolinate primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield a corresponding aminomethyl derivative.

科学研究应用

Synthesis Pathways

- Bromination of Picolinic Acid Derivatives : The compound can be synthesized through the bromination of methyl picolinate, allowing for the selective introduction of the bromomethyl group.

- Functionalization : The bromomethyl group provides a site for nucleophilic substitution reactions, enabling further functionalization into more complex molecules.

Pharmaceutical Applications

Methyl 3-(bromomethyl)picolinate has been identified as a valuable intermediate in the synthesis of various pharmaceutical agents.

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit significant activity against metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria. For instance, isosteres derived from this compound have been studied for their potential to inhibit NDM-1 (New Delhi Metallo-β-lactamase) . These inhibitors function by either metal stripping or forming stable ternary complexes with the enzyme, providing a promising avenue for drug development against resistant bacterial strains.

Anti-inflammatory Compounds

Studies have also explored the use of this compound in synthesizing anti-inflammatory compounds. The introduction of the bromomethyl group allows for modifications that enhance biological activity while maintaining favorable pharmacokinetic properties.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is employed in agrochemicals.

Herbicides and Pesticides

The compound serves as a precursor in the synthesis of herbicides and pesticides. Its ability to act as a bromine source facilitates the development of novel agrochemical agents that target specific pathways in pest organisms while minimizing environmental impact.

Inhibition Mechanisms

A study highlighted the efficacy of this compound derivatives as inhibitors of MBLs. The research demonstrated that these compounds could effectively disrupt bacterial resistance mechanisms by targeting the active sites of enzymes .

Synthesis and Characterization

Another investigation focused on synthesizing various isosteres from this compound, showcasing its versatility as a synthetic intermediate . The study provided insights into different synthetic routes and their implications for drug design.

Data Table: Applications Overview

作用机制

The mechanism of action of methyl 3-(bromomethyl)picolinate involves its ability to act as an electrophile in substitution reactions. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications to introduce functional groups into target molecules.

相似化合物的比较

- Methyl 3-(bromomethyl)benzoate

- Methyl 3-(bromomethyl)-4-chlorobenzoate

- Methyl 3-(bromomethyl)-2-methoxybenzoate

Comparison: Methyl 3-(bromomethyl)picolinate is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzoate derivatives. This difference in structure can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of heterocyclic compounds.

生物活性

Methyl 3-(bromomethyl)picolinate, with the CAS number 116986-09-5, is a chemical compound notable for its potential biological activities. This compound features a pyridine ring substituted with a bromomethyl group and an ester functional group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.06 g/mol. Its structure allows for various interactions with biological targets, particularly through chelation of metal ions due to the nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester group.

The biological activity of this compound is primarily attributed to its ability to interact with metalloproteins and enzymes. The bromomethyl group can undergo electrophilic aromatic substitution reactions, potentially modifying target molecules within biochemical pathways. This interaction may influence enzyme activity and cellular signaling mechanisms, making it a candidate for further investigation in drug development.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that compounds with similar structures have shown significant antimicrobial and antifungal activities, likely due to their ability to disrupt cellular processes.

- Enzyme Inhibition : The compound's reactivity allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This characteristic is crucial for understanding its potential therapeutic applications.

- Cellular Interaction : The compound may influence various cellular processes by interacting with key biomolecules, including enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains. The mechanism was attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic functions.

- Enzyme Interaction Analysis : Research involving enzyme assays indicated that this compound could inhibit specific enzymes by forming stable complexes, thereby altering their activity. This was particularly noted in studies focusing on metalloproteins where the compound's chelation properties played a pivotal role.

- Cell Viability Assays : In vitro studies using RAW macrophage cells assessed the cytotoxicity of this compound. Results showed that at certain concentrations, the compound did not significantly affect cell viability, suggesting a potential therapeutic window for its application in drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(trifluoromethyl)-3-methylpicolinate | C9H8F3N | Contains trifluoromethyl; different electronic properties |

| Methyl 4-(chloromethyl)-3-methylpicolinate | C9H9ClN | Chlorine instead of bromine; different reactivity patterns |

| Methyl 5-bromo-3-methylpicolinate | C9H10BrN | Similar bromo substituent but different position on the ring |

The unique combination of bromine and ester functionalities in this compound contributes to its specific chemical reactivity and biological activities not found in its analogs.

属性

IUPAC Name |

methyl 3-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIDZOQTBRDJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648706 | |

| Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-09-5 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116986-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。